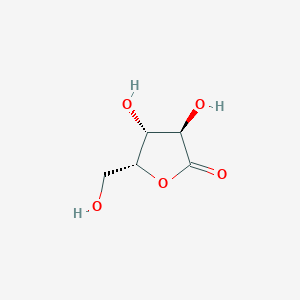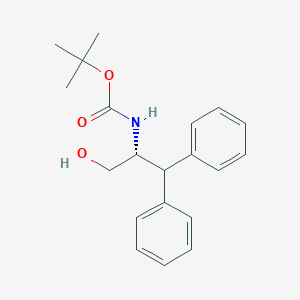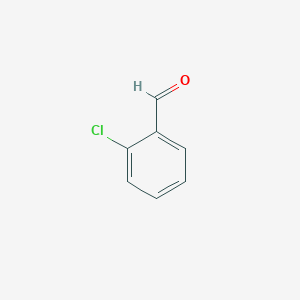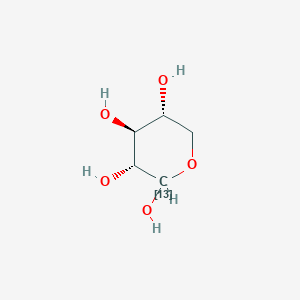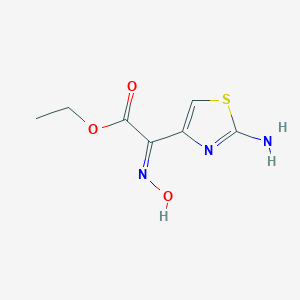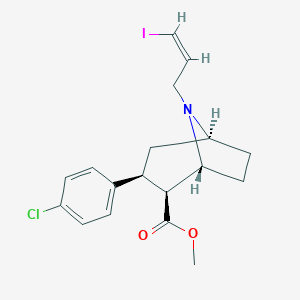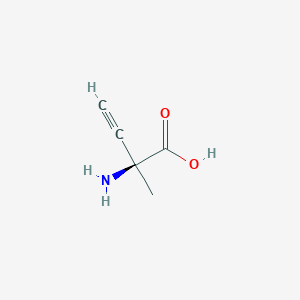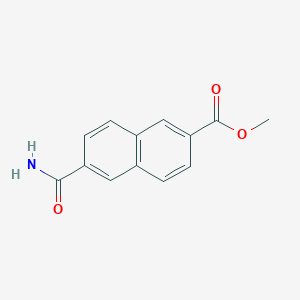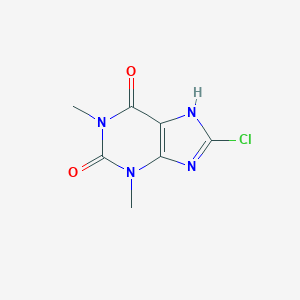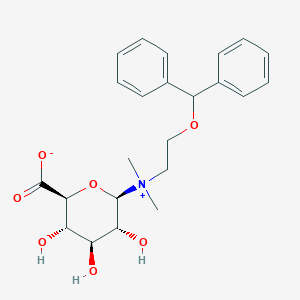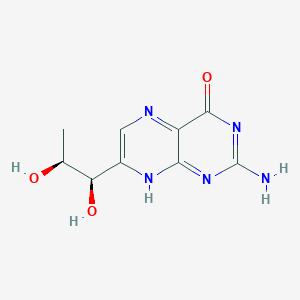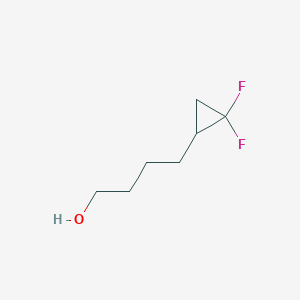
4-(2,2-Difluorocyclopropyl)butan-1-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,2-Difluorocyclopropyl)butan-1-OL is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. It is a cyclopropane-containing alcohol that can be synthesized using different methods.
作用機序
The mechanism of action of 4-(2,2-Difluorocyclopropyl)butan-1-OL is not fully understood. However, it has been suggested that it exerts its biological activity through the inhibition of enzymes involved in various metabolic pathways. For example, studies have shown that it inhibits the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter in the central nervous system.
生化学的および生理学的効果
Studies have shown that 4-(2,2-Difluorocyclopropyl)butan-1-OL has several biochemical and physiological effects. It has been found to induce apoptosis, a programmed cell death, in cancer cells. Additionally, it has been shown to inhibit the growth of various cancer cell lines. In terms of its physiological effects, it has been found to have analgesic and anti-inflammatory properties.
実験室実験の利点と制限
One of the major advantages of 4-(2,2-Difluorocyclopropyl)butan-1-OL is its potential use as a chiral building block in the synthesis of biologically active compounds. Additionally, its insecticidal properties make it a potential candidate for the development of new agrochemicals. However, one of the limitations of using this compound is its toxicity. Studies have shown that it has a low therapeutic index, which means that the dose required to achieve its therapeutic effects is close to the dose that causes toxicity.
将来の方向性
There are several future directions for the study of 4-(2,2-Difluorocyclopropyl)butan-1-OL. One of the areas of research is the development of new drugs based on this compound. Additionally, further studies are required to understand its mechanism of action and its potential use as a monomer in the synthesis of polymeric materials. Furthermore, studies are required to investigate the safety and toxicity of this compound in humans and animals.
合成法
The synthesis of 4-(2,2-Difluorocyclopropyl)butan-1-OL can be achieved through several methods. One of the most commonly used methods is the Grignard reaction. In this method, 2,2-difluorocyclopropylmagnesium bromide is reacted with butanal to form the desired product. Another method involves the use of cyclopropanation reaction, where cyclopropylcarbinol is reacted with butanal in the presence of a catalyst to form 4-(2,2-Difluorocyclopropyl)butan-1-OL.
科学的研究の応用
4-(2,2-Difluorocyclopropyl)butan-1-OL has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, it has been found to have antitumor, antiviral, and antibacterial properties. It has also been studied for its potential use as a chiral building block in the synthesis of biologically active compounds. In the agrochemical industry, it has been found to have insecticidal properties. Additionally, it has been studied for its potential use as a monomer in the synthesis of polymeric materials.
特性
CAS番号 |
143952-26-5 |
|---|---|
製品名 |
4-(2,2-Difluorocyclopropyl)butan-1-OL |
分子式 |
C7H12F2O |
分子量 |
150.17 g/mol |
IUPAC名 |
4-(2,2-difluorocyclopropyl)butan-1-ol |
InChI |
InChI=1S/C7H12F2O/c8-7(9)5-6(7)3-1-2-4-10/h6,10H,1-5H2 |
InChIキー |
OSZXTRRWOCZFLD-UHFFFAOYSA-N |
SMILES |
C1C(C1(F)F)CCCCO |
正規SMILES |
C1C(C1(F)F)CCCCO |
同義語 |
Cyclopropanebutanol, 2,2-difluoro- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



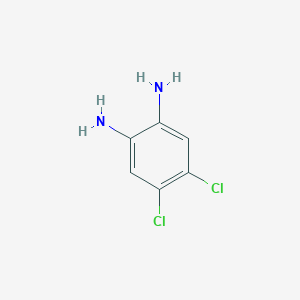
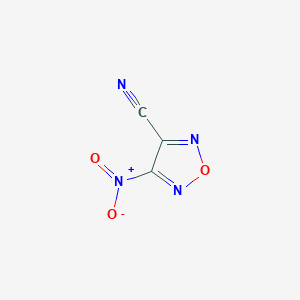
![2-[[2-[[2-[[2-[[2-[[2-[(2-Amino-4-methylpentanoyl)amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanamide](/img/structure/B119707.png)
